![molecular formula C13H15NO3 B3350042 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-piperidone CAS No. 250718-94-6](/img/structure/B3350042.png)
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-piperidone
Overview
Description
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-piperidone is a chemical compound that features a unique structure combining a dihydrobenzo dioxin ring with a piperidone moiety
Mechanism of Action
Target of Action
The primary targets of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-piperidone are currently under investigation. As a novel compound, its specific interactions with biological targets are the subject of ongoing research .
Mode of Action
It is believed to interact with its targets in a manner that induces changes at the molecular level .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under study. These properties will have a significant impact on the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action are the subject of ongoing research. Preliminary studies suggest that the compound may have potential therapeutic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s activity .
Biochemical Analysis
Biochemical Properties
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-piperidone has been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several binding interactions with biomolecules . It may exert its effects at the molecular level through enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
It is likely to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-piperidone typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with piperidone under specific conditions. One common method includes the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-piperidone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidones.
Scientific Research Applications
Neuropharmacology
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-piperidone has been investigated for its interaction with dopamine receptors, particularly the D4 receptor. Studies have shown that it acts as a selective antagonist with significant implications for treating schizophrenia and other neuropsychiatric disorders. Its selectivity over other dopamine receptors (D2 and D3) makes it a promising candidate for further development in neuropharmacology .
Imaging Studies
The compound has been utilized in positron emission tomography (PET) imaging as a radioligand to visualize D4 receptors in the brain. This application is crucial for understanding various neurological conditions and assessing therapeutic responses in clinical settings .
Anticancer Research
Recent studies have explored the anticancer properties of derivatives of this compound. These compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The mechanism is believed to involve modulation of signaling pathways related to cell survival and death.
Case Study 1: Neuropharmacological Effects
A study conducted by Kugler et al. demonstrated that derivatives of this compound exhibit over 1100-fold selectivity for D4 receptors compared to D2 and D3 receptors. This selectivity is critical for minimizing side effects associated with broader receptor antagonism .
Case Study 2: Radioligand Development
In another study focusing on radioligand development for PET imaging, researchers successfully synthesized a fluorinated derivative of this compound ([^18F]3d), achieving a radiochemical yield of approximately 15% and high purity (>98%). This advancement opens pathways for better diagnostic tools in psychiatry .
Comparison with Similar Compounds
- 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)boronic acid
- N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives
- 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl containing immunomodulators
Uniqueness: 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-piperidone is unique due to its combination of the dihydrobenzo dioxin ring and piperidone moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules .
Biological Activity
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-piperidone, also known as Dalosirvat or Wnt pathway activator 1, is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C18H16O4
- Molecular Weight : 296.32 g/mol
- CAS Number : 1360540-81-3
This compound has been identified as a modulator of the Wnt signaling pathway. This pathway is crucial for various cellular processes including cell proliferation and differentiation. The compound's ability to activate this pathway positions it as a candidate for treating conditions such as cancer and neurodegenerative diseases.
In Vitro Studies
Research indicates that this compound exhibits significant activity against soluble epoxide hydrolase (sEH), an enzyme involved in lipid metabolism and inflammation. In a study where various compounds were screened for their inhibitory effects on sEH, this compound demonstrated substantial inhibition at a concentration of 10 µM, suggesting its potential as an anti-inflammatory agent .
Case Studies
- Dopamine Receptor Modulation : Kugler et al. reported that derivatives of this compound exhibit selective antagonistic activity against D4 dopamine receptors with over 1,100-fold selectivity against D2 and D3 receptors. This selectivity is promising for developing targeted therapies for neurological disorders .
- Alpha(2)-Adrenoceptor Antagonism : A series of derivatives based on the compound have shown potent antagonistic effects on alpha(2)-adrenoceptors. For instance, compound 33g demonstrated significant binding affinity and central effects in vivo following oral administration, indicating its potential in treating neurodegenerative diseases .
Toxicity and Safety Profile
MTT assays conducted on various derivatives of the compound indicated that they are not cytotoxic at effective concentrations. This safety profile enhances the feasibility of further development into therapeutic agents .
Research Findings Summary
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Study | Target | Concentration | Activity | Notes |
---|---|---|---|---|
Kugler et al. (2004) | D4 Receptors | N/A | Potent antagonist | >1100-fold selectivity over D2/D3 |
MDPI Study (2022) | sEH | 10 µM | Significant inhibition | Potential anti-inflammatory agent |
Research on Derivatives (2000) | Alpha(2)-Adrenoceptors | N/A | Potent antagonist | Good selectivity vs alpha(1) and D(2) |
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-11-3-5-14(6-4-11)10-1-2-12-13(9-10)17-8-7-16-12/h1-2,9H,3-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVARDOVOUZQCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=CC3=C(C=C2)OCCO3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453502 | |
Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250718-94-6 | |
Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.